molecular formula C19H18N2O3 B15200808 Methyl benzoyl-L-tryptophanate CAS No. 2717-75-1

Methyl benzoyl-L-tryptophanate

Cat. No.: B15200808
CAS No.: 2717-75-1
M. Wt: 322.4 g/mol
InChI Key: WGDLCGXLYAWHCR-KRWDZBQOSA-N
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Description

Methyl benzoyl-L-tryptophanate is an organic compound that belongs to the class of tryptophan derivatives It is characterized by the presence of a benzoyl group attached to the nitrogen atom of the tryptophan moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl benzoyl-L-tryptophanate can be synthesized through the esterification of L-tryptophan with methanol in the presence of a suitable catalyst. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired ester product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve the yield. The process may also include purification steps, such as recrystallization or chromatography, to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl benzoyl-L-tryptophanate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it to amines or other reduced forms.

    Substitution: The benzoyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

Methyl benzoyl-L-tryptophanate has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds.

    Biology: The compound is studied for its role in biochemical pathways and its potential as a biochemical probe.

    Medicine: Research explores its potential therapeutic effects and its use in drug development.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism by which methyl benzoyl-L-tryptophanate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, influencing biochemical processes. Its benzoyl group can interact with active sites of enzymes, altering their activity and affecting metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    Methyl L-tryptophanate: A closely related compound without the benzoyl group.

    Benzoyl-L-tryptophan: Similar structure but lacks the methyl ester group.

    L-tryptophan methyl ester: Another derivative of tryptophan with different functional groups.

Uniqueness

Methyl benzoyl-L-tryptophanate is unique due to the presence of both the benzoyl and methyl ester groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

2717-75-1

Molecular Formula

C19H18N2O3

Molecular Weight

322.4 g/mol

IUPAC Name

methyl (2S)-2-benzamido-3-(1H-indol-3-yl)propanoate

InChI

InChI=1S/C19H18N2O3/c1-24-19(23)17(21-18(22)13-7-3-2-4-8-13)11-14-12-20-16-10-6-5-9-15(14)16/h2-10,12,17,20H,11H2,1H3,(H,21,22)/t17-/m0/s1

InChI Key

WGDLCGXLYAWHCR-KRWDZBQOSA-N

Isomeric SMILES

COC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)C3=CC=CC=C3

Canonical SMILES

COC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C3=CC=CC=C3

Origin of Product

United States

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